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molecular formula C17H24O B8622394 2,6-Dicyclopentyl-4-methylphenol CAS No. 41505-40-2

2,6-Dicyclopentyl-4-methylphenol

Cat. No. B8622394
M. Wt: 244.37 g/mol
InChI Key: FRAQIHUDFAFXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102566

Procedure details

2,6-di-tertbutyl-4-isobutylphenol; 2,6-dicyclopentyl-4-methylphenol;
Name
2,6-di-tertbutyl-4-isobutylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH2:11]C(C)C)[CH:8]=[C:7]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:6]=1[OH:19])([CH3:4])([CH3:3])[CH3:2].[CH:20]1(C2C=C(C)C=C(C3CCCC3)C=2O)[CH2:24]CC[CH2:21]1>>[C:15]([C:7]1[CH:8]=[C:9]([CH2:11][CH2:21][CH2:20][CH3:24])[CH:10]=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[C:6]=1[OH:19])([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
2,6-di-tertbutyl-4-isobutylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CC(C)C)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C1=C(C(=CC(=C1)C)C1CCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CCCC)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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